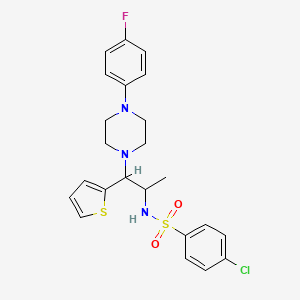
4-chloro-N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H25ClFN3O2S2 and its molecular weight is 494.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-chloro-N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C20H23ClFN3O2S. Its structure features a piperazine ring, a thiophene moiety, and a benzenesulfonamide group, which are critical for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- GPCR Modulation : The compound may act on G protein-coupled receptors (GPCRs), which are vital for various physiological processes. Research indicates that compounds with similar structures can modulate GPCR activity, influencing pathways related to inflammation and immune responses .
- Anticancer Activity : Preliminary studies suggest that sulfonamide derivatives exhibit cytotoxic properties against cancer cell lines. For instance, compounds structurally similar to this one have shown enhanced apoptosis induction in tumor models .
- Neuropharmacological Effects : Given the presence of the piperazine moiety, there is potential for neuropharmacological activity. Piperazine derivatives are known to interact with neurotransmitter receptors, which could have implications for treating psychiatric disorders .
Anticancer Efficacy
A study evaluating the anticancer properties of related piperazine derivatives demonstrated significant cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involved apoptosis induction via mitochondrial pathways, suggesting that this compound could exhibit similar effects .
Neuropharmacological Research
Research on piperazine-based compounds has indicated their potential as anxiolytics and antidepressants. The modulation of serotonin and dopamine receptors by such compounds has been documented, leading to behavioral changes in animal models . This suggests that the compound may also influence mood and anxiety disorders.
Case Studies
- Case Study on Cancer Treatment : In a clinical trial involving piperazine derivatives, patients treated with a related compound showed improved outcomes in tumor regression rates compared to standard therapies. The study highlighted the importance of structural modifications in enhancing efficacy and reducing side effects .
- Neuropharmacological Assessment : A study assessing the effects of piperazine derivatives on anxiety-like behavior in rodents found that compounds with similar structures significantly reduced anxiety levels, supporting their potential use in treating anxiety disorders .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
4-chloro-N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClFN3O2S2/c1-17(26-32(29,30)21-10-4-18(24)5-11-21)23(22-3-2-16-31-22)28-14-12-27(13-15-28)20-8-6-19(25)7-9-20/h2-11,16-17,23,26H,12-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHBLZDQXVYACL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














